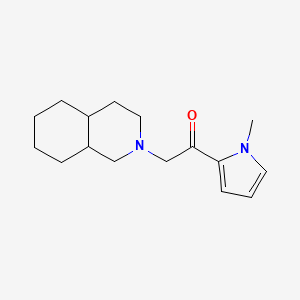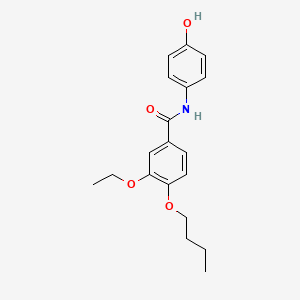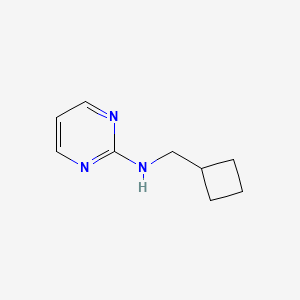![molecular formula C13H15ClFNO4 B7540884 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid (CFM-4) is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It is a member of the butyric acid family and is closely related to the well-known drug, valproic acid. CFM-4 is a promising compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying various diseases and conditions.
Mécanisme D'action
The exact mechanism of action of 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid is not fully understood, but it is thought to work through various pathways in the body. It has been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression and can contribute to the development of cancer and other diseases. 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid also activates the peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid has a variety of biochemical and physiological effects that make it a valuable tool for researchers. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in various models of inflammation, and protect against oxidative stress in models of neurodegenerative diseases. 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid has also been shown to increase the expression of genes involved in lipid metabolism and reduce the expression of genes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers studying various diseases and conditions. However, the limitations of 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid include its potential toxicity and lack of specificity for certain pathways in the body.
Orientations Futures
There are several future directions for research on 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid. One potential area of research is the development of more specific analogs of 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid that target specific pathways in the body. Another area of research is the investigation of the potential therapeutic applications of 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid in various diseases and conditions, including cancer, inflammation, and neurodegenerative diseases. Additionally, the potential toxicity of 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid should be further investigated to determine its safety for use in humans.
Méthodes De Synthèse
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid can be synthesized through a multi-step process starting with the reaction of 2-chloro-4-fluorophenol with acetic anhydride to form 2-(2-chloro-4-fluorophenoxy)acetic acid. This intermediate is then reacted with methylamine and butyric anhydride to produce 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid. The final product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have antiproliferative effects on cancer cells, anti-inflammatory effects in various models of inflammation, and neuroprotective effects in models of neurodegenerative diseases. 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid has also been shown to have potential in treating epilepsy and other neurological disorders.
Propriétés
IUPAC Name |
4-[[2-(2-chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO4/c1-16(6-2-3-13(18)19)12(17)8-20-11-5-4-9(15)7-10(11)14/h4-5,7H,2-3,6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMURXRPPQHFSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C(=O)COC1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7540815.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7540836.png)

![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)

![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]butanoic acid](/img/structure/B7540890.png)
![3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)